molecular formula C17H17F5N4 B1673015 JNJ-37822681 CAS No. 935776-74-2

JNJ-37822681

Cat. No.: B1673015
CAS No.: 935776-74-2
M. Wt: 372.34 g/mol
InChI Key: UVUYWJWYRLJHEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JNJ-37822681 involves several key steps. The compound is identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine . The preparation method includes:

Chemical Reactions Analysis

JNJ-37822681 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

JNJ-37822681 has several scientific research applications:

Comparison with Similar Compounds

JNJ-37822681 is compared with other dopamine D2 receptor antagonists such as haloperidol and olanzapine . While haloperidol is known for its high potency, it often causes significant extrapyramidal symptoms. Olanzapine, on the other hand, has a broader receptor profile, leading to various side effects. This compound stands out due to its high specificity for dopamine D2 receptors and its fast dissociation rate, which may result in fewer side effects .

Similar Compounds

Properties

CAS No.

935776-74-2

Molecular Formula

C17H17F5N4

Molecular Weight

372.34 g/mol

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25)

InChI Key

UVUYWJWYRLJHEN-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

Canonical SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

Appearance

Solid powder

935776-74-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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